![molecular formula C9H10O3 B181754 4-Methoxy-2-methylbenzoic acid CAS No. 6245-57-4](/img/structure/B181754.png)
4-Methoxy-2-methylbenzoic acid
Overview
Description
4-Methoxy-2-methylbenzoic acid, also known as 2-methylanisic acid, is a trisubstituted aromatic compound . It is a positional isomeric form of 2-methoxy-4-methylbenzoic acid . This compound readily forms complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) .
Molecular Structure Analysis
The molecular formula of this compound is C9H10O3 . It has a molecular weight of 166.17 .Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a melting point of 177-181 °C . The compound’s density is predicted to be 1.168±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis : 4-Methoxy-2-methylbenzoic acid is used in the synthesis of saturated anacardic acids, alkenyl, and alkynyl analogues, which have potential applications in synthesizing other natural phenolic lipids or for structure–activity studies (Tyman & Visani, 1997).
Antimicrobial and Anti-tubercular Activities : Semi-synthetic derivatives of this compound from the lichen Ramalina leiodea have been found to exhibit significant antimicrobial and anti-tubercular activities, with some compounds showing better activity than standard drugs like streptomycin against M. tuberculosis (Tatipamula & Vedula, 2019).
Solute Transfer into 2-Ethoxyethanol : Research on the solubility of various benzoic acids, including this compound, in 2-ethoxyethanol provides insights into their transfer properties, which is relevant for understanding solvent-solute interactions in chemical processes (Hart et al., 2015).
Encapsulation of Flavor Molecules : this compound has been used in the encapsulation of flavor molecules like vanillic acid into layered double hydroxide (LDH) to produce nanohybrids for controlled release, which has applications in food technology (Hong, Oh & Choy, 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Methoxy-2-methylbenzoic acid, also known as 2-methylanisic acid , is a trisubstituted aromatic compound . It readily forms complexes with various metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) . These metal ions can be considered as the primary targets of this compound.
Mode of Action
The compound interacts with its targets through the formation of complexes It’s known that the compound undergoes nucleophilic substitution reactions . The methanolic solution of KOH generates the methoxide nucleophile, and the substituent in the aromatic ring is an electron-withdrawing carboxylic group . These factors favor an SN2 mechanism by stabilizing the transition state .
Biochemical Pathways
The compound is involved in the synthesis of 4-methoxy-2-methylbenzoates of y(iii) and lanthanides (iii) (la to lu, excluding pm) . It may also be used to synthesize this compound hydrazide and 5-bromo-4-methoxy-2-methylbenzoic acid .
Pharmacokinetics
The compound’s water solubility, a key factor influencing bioavailability, is estimated to be 9164 mg/L at 25°C .
Result of Action
The compound’s ability to form complexes with various metal ions suggests it may have potential applications in areas such as coordination chemistry and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction environment . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
properties
IUPAC Name |
4-methoxy-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVRGYOYISBGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344481 | |
Record name | 4-Methoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6245-57-4 | |
Record name | 4-Methoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Methoxy-2-methylbenzoic acid interact with metal ions, and what are the structural characteristics of the resulting complexes?
A1: this compound acts as a bidentate ligand, meaning it binds to a metal ion through two oxygen atoms. These oxygen atoms belong to the carboxylate group (-COO-) present in the molecule []. This binding mode forms a stable six-membered ring with the metal ion.
Q2: What insights do the thermal properties of these metal complexes provide?
A2: Thermal analysis, specifically thermogravimetric analysis (TGA), reveals crucial information about the stability and decomposition patterns of the complexes. Upon heating, the complexes initially lose any associated water molecules in a dehydration step []. Subsequently, the anhydrous complexes exhibit distinct decomposition behaviors:
- Cu, Zn, and Cd complexes decompose directly to their respective metal oxides (MO) [].
- Mn, Co, and Ni complexes follow a more intricate pathway. They initially decompose to a mixture of the free metal and its oxide. This mixture then undergoes further oxidation upon continued heating, ultimately yielding the metal oxides Mn3O4, Co3O4, and NiO, respectively [].
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